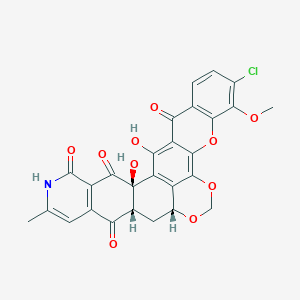
Xantholipin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xantholipin is a natural product found in Streptomyces with data available.
Scientific Research Applications
1. Antitumor and Antibacterial Properties
Xantholipin has been identified as a polycyclic xanthone antibiotic exhibiting potent cytotoxic and antibacterial activity. A study demonstrated that this compound and its derivative, this compound B, isolated from Streptomyces flocculus, showed significant cytotoxicity against human cancer cell lines and powerful antimicrobial activity against Gram-positive bacteria and fungi, including methicillin-resistant Staphylococcus aureus ((Wu et al., 2016)).
2. Xanthone Scaffold Formation and Bioengineering Potential
The biosynthesis of this compound involves complex post-polyketide synthase (PKS) redox tailoring steps. The formation of the xanthone scaffold in this compound was catalyzed by various enzymes, including monooxygenases and P450 monooxygenase. These findings have implications for genetic engineering of this compound and similar biosynthetic gene clusters to generate compounds with improved antitumor activities ((Zhang et al., 2012)).
3. Enzymatic Processes in this compound Biosynthesis
This compound's biosynthesis features unique enzymatic processes, including the transformation of anthraquinone to a xanthone system by flavin-dependent monooxygenase XanO4. This process involves a novel mechanism for xanthone ring formation and expands the understanding of flavin-dependent monooxygenase activities ((Kong et al., 2016)).
4. Halogenation in this compound Biosynthesis
The study of the FAD-dependent halogenase XanH in this compound biosynthesis revealed its role as a bifunctional protein capable of flavin reduction and chlorination. This insight is essential for understanding polycyclic xanthones biosynthesis and may aid future engineering construction of biocatalysts for new active substance synthesis ((Kong et al., 2020)).
5. Inhibition of HSP47 Gene Expression
This compound, isolated from Streptomyces sp., was found to inhibit HSP47 gene expression. This finding could be significant for understanding the molecular mechanisms of certain diseases and for the development of new therapeutic approaches ((Terui et al., 2003)).
Properties
Molecular Formula |
C27H18ClNO10 |
|---|---|
Molecular Weight |
551.9 g/mol |
IUPAC Name |
(2R,11S,13R)-22-chloro-2,28-dihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),4(9),7,17,20(25),21,23,27-octaene-3,5,10,26-tetrone |
InChI |
InChI=1S/C27H18ClNO10/c1-8-5-10-14(26(34)29-8)25(33)27(35)11(18(10)30)6-13-15-17(27)20(32)16-19(31)9-3-4-12(28)22(36-2)21(9)39-24(16)23(15)38-7-37-13/h3-5,11,13,32,35H,6-7H2,1-2H3,(H,29,34)/t11-,13-,27-/m1/s1 |
InChI Key |
HSVRTPZWHMWONP-JUEDDRGBSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=O)[C@]3([C@@H](C2=O)C[C@@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)O)C(=O)N1 |
Canonical SMILES |
CC1=CC2=C(C(=O)C3(C(C2=O)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)O)C(=O)N1 |
synonyms |
xantholipin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-N-[2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]ethyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1246074.png)
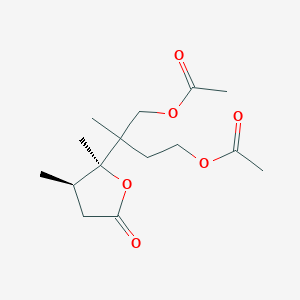


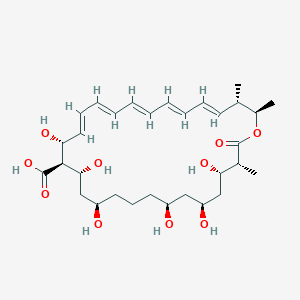
![4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B1246084.png)
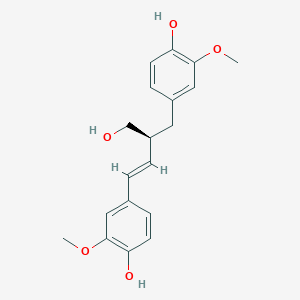
![Calixresorc[4]arene](/img/structure/B1246087.png)
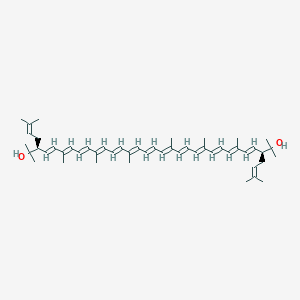
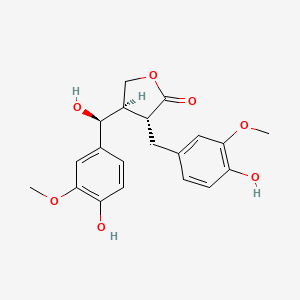
![isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]](/img/structure/B1246093.png)



